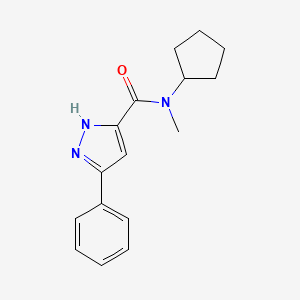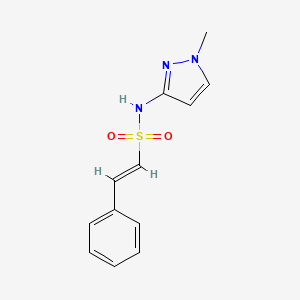
5-bromo-N-pyridin-2-ylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-pyridin-2-ylfuran-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furan carboxamides and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-pyridin-2-ylfuran-3-carboxamide is not fully understood. However, studies have shown that this compound acts by inhibiting specific enzymes and pathways that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
5-bromo-N-pyridin-2-ylfuran-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-pyridin-2-ylfuran-3-carboxamide in lab experiments is its potential therapeutic effects on various diseases. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration methods to minimize these effects.
Future Directions
There are several future directions for the research on 5-bromo-N-pyridin-2-ylfuran-3-carboxamide. One potential direction is to further investigate its potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its potential as a drug delivery system for targeted therapies. Additionally, further research is needed to determine the optimal dosage and administration methods to minimize toxicity and side effects.
Conclusion:
In conclusion, 5-bromo-N-pyridin-2-ylfuran-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure and properties that make it a promising option for a wide range of biological applications. Further research is needed to fully understand its mechanism of action and potential therapeutic effects on various diseases.
Synthesis Methods
The synthesis of 5-bromo-N-pyridin-2-ylfuran-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 5-bromo-2-furancarboxylic acid with pyridine-2-amine. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
5-bromo-N-pyridin-2-ylfuran-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
5-bromo-N-pyridin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-5-7(6-15-8)10(14)13-9-3-1-2-4-12-9/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYGPKDACFWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-pyridin-2-ylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)




